3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety. The presence of a thiomorpholine ring and an oxane ring adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through a nucleophilic substitution reaction, where a suitable thiomorpholine derivative reacts with the intermediate.
Formation of the Oxane Ring: The oxane ring is formed via a cyclization reaction, often involving an intramolecular nucleophilic attack.
Amidation Reaction: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. The thiomorpholine and oxane rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-methanesulfonylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiomorpholine and oxane rings in a single molecule is relatively rare and contributes to its potential as a versatile research tool.
Properties
Molecular Formula |
C20H30N2O4S2 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H30N2O4S2/c1-28(24,25)18-5-2-17(3-6-18)4-7-19(23)21-16-20(8-12-26-13-9-20)22-10-14-27-15-11-22/h2-3,5-6H,4,7-16H2,1H3,(H,21,23) |
InChI Key |
UJSIBJFCWKYEFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)N3CCSCC3 |
Origin of Product |
United States |
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